molecular formula C21H20N2O4 B11356219 Ethyl 4-({[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate

Ethyl 4-({[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate

Cat. No.: B11356219
M. Wt: 364.4 g/mol
InChI Key: QIUVYYNLSNCASM-UHFFFAOYSA-N
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Description

ETHYL 4-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an ethyl ester group, a benzoate moiety, and a substituted oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Substitution Reactions:

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction may produce reduced oxazole derivatives.

Scientific Research Applications

ETHYL 4-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-[5-(2,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE
  • ETHYL 4-[5-(3,5-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE
  • ETHYL 4-[5-(3,4-DIMETHYLPHENYL)-1,2-THIAZOLE-3-AMIDO]BENZOATE

Uniqueness

ETHYL 4-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is unique due to its specific substitution pattern on the oxazole ring and the presence of both ethyl ester and benzoate groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

ethyl 4-[[5-(3,4-dimethylphenyl)-1,2-oxazole-3-carbonyl]amino]benzoate

InChI

InChI=1S/C21H20N2O4/c1-4-26-21(25)15-7-9-17(10-8-15)22-20(24)18-12-19(27-23-18)16-6-5-13(2)14(3)11-16/h5-12H,4H2,1-3H3,(H,22,24)

InChI Key

QIUVYYNLSNCASM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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